

# Application Notes: Extraction and Isolation of Cyclooolivil from Stereospermum suaveolens Roots

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## Compound of Interest

Compound Name: Cyclooolivil

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These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of **cyclooolivil**, a lignan found in the roots of *Stereospermum suaveolens*. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. *Stereospermum suaveolens*, a member of the Bignoniaceae family, is a significant medicinal plant in India, traditionally used for various ailments.<sup>[1][2][3]</sup> Its roots are a known component of the Ayurvedic formulation, Dashamularishta.<sup>[1][2][4]</sup>

Recent studies have successfully isolated and quantified **cyclooolivil** from the methanolic extract of the plant's roots, marking the first report of this compound from this species.<sup>[1]</sup>

## Data Presentation

The following tables summarize the quantitative data from the extraction and isolation processes.

Table 1: Extraction and Fractionation Yields

Extraction/Fractionation Step	Starting Material	Yield (%)
Crude Methanol Extraction	1.0 kg Dried Root Powder	8%
Ethyl Acetate Fraction	Crude Methanol Extract	12%
n-Butanol Fraction	Crude Methanol Extract	20%
Water Soluble Fraction	Crude Methanol Extract	66%

Data sourced from a study by Sab et al. (2015).[\[1\]](#)[\[2\]](#)

Table 2: Yield of Isolated Compounds

Compound	Starting Fraction	Yield (%)
Cyclooolivil	Ethyl Acetate Fraction	0.043%

Yield is calculated based on the initial crude extract. Data sourced from Sab et al. (2015).[\[1\]](#)

Table 3: Quantification of **Cyclooolivil** in Methanol Extract

Analytical Method	Compound	Concentration (% w/w)
HPLC	Cyclooolivil	3.67%

This table indicates the concentration of **cyclooolivil** within the initial crude methanol extract as determined by High-Performance Liquid Chromatography (HPLC).[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the extraction and isolation of **cyclooolivil**.

### Protocol 1: Preparation of Plant Material and Crude Extraction

- Plant Material Collection and Preparation:

- Collect the roots of *Stereospermum suaveolens*. A voucher specimen (e.g., PCN/SC/254/2012) should be deposited in a herbarium for authentication.<sup>[1]</sup>
- Dry the collected roots thoroughly in the shade.
- Grind the dried roots into a coarse powder.
- Methanolic Extraction:
  - Weigh 1.0 kg of the powdered root material.<sup>[1][2]</sup>
  - Place the powder in a static extractor.
  - Add 4.0 L of methanol to the extractor.<sup>[1][2]</sup>
  - Conduct the extraction at 60°C for 2 hours.<sup>[1][2]</sup>
  - Filter the extract. Repeat the extraction process two more times with fresh methanol.
  - Combine the three methanol extracts.
  - Concentrate the combined extracts under vacuum at 60°C.
  - Dry the resulting concentrate in a vacuum tray dryer to obtain the crude methanol extract. The expected yield is approximately 8%.<sup>[1][2]</sup>

## Protocol 2: Solvent-Solvent Partitioning (Fractionation)

- Initial Dissolution:
  - Take the crude methanol extract and dissolve it completely in distilled water.
- Successive Partitioning:
  - Transfer the aqueous solution to a separatory funnel.
  - Perform liquid-liquid partitioning successively with ethyl acetate followed by n-butanol.
  - Collect the respective ethyl acetate, n-butanol, and remaining water-soluble fractions.

- Concentrate each fraction to dryness to determine the yield. The expected yields are approximately 12% for the ethyl acetate fraction, 20% for the n-butanol fraction, and 66% for the water-soluble fraction.<sup>[1][2]</sup>

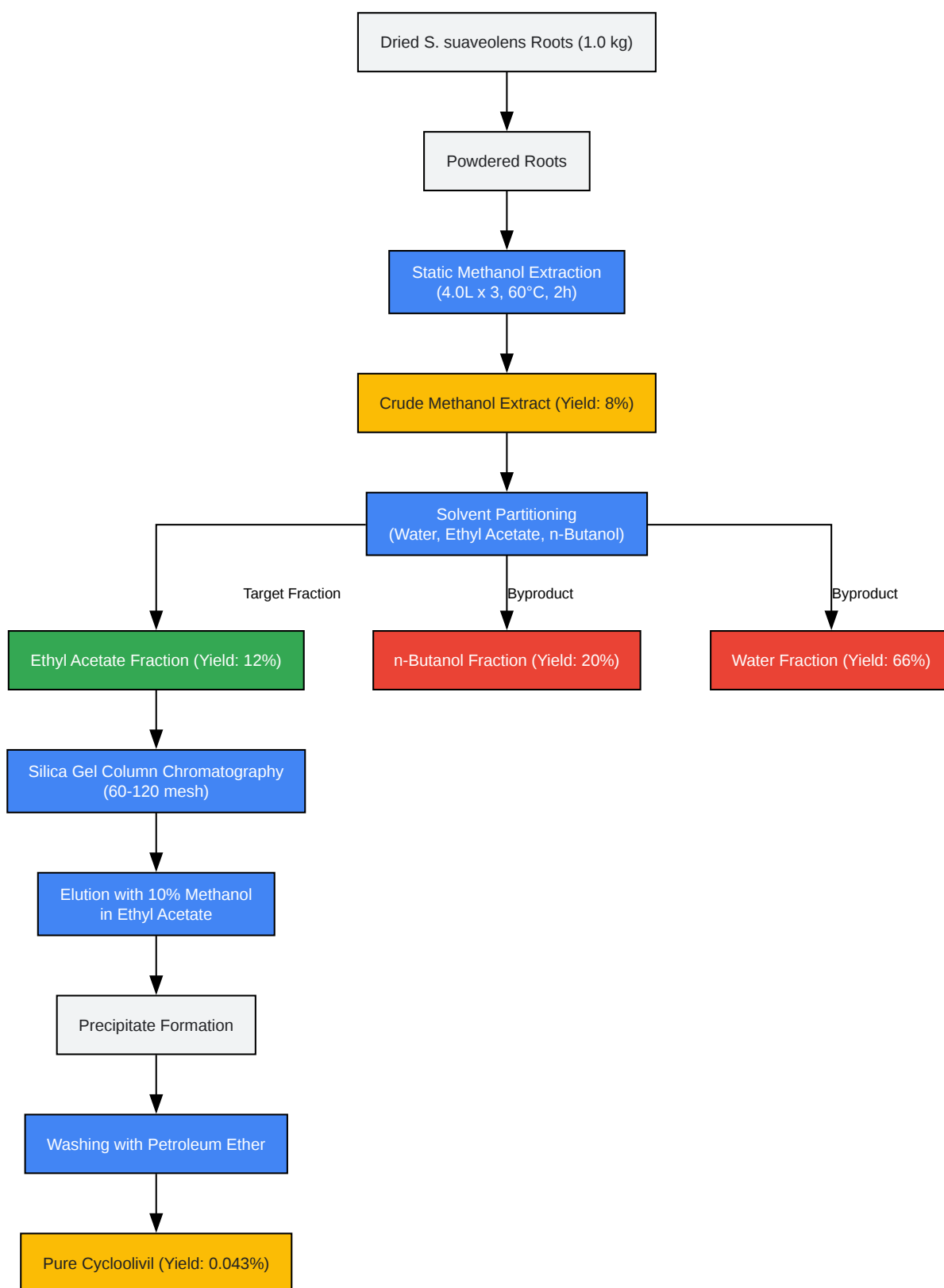
## Protocol 3: Isolation of Cycloolivil by Column Chromatography

- Column Preparation:
  - Use silica gel with a mesh size of 60-120.
  - Prepare a slurry of the silica gel in petroleum ether.
  - Pack a glass column with the silica gel slurry. The ratio of the ethyl acetate extract to silica gel should be 1:3 by weight.<sup>[1][2]</sup>
- Sample Loading and Elution:
  - Load the dried ethyl acetate fraction onto the top of the prepared silica gel column.
  - Begin elution with 100% petroleum ether.
  - Gradually increase the polarity of the mobile phase by introducing increasing amounts of ethyl acetate into the petroleum ether.
  - Following the ethyl acetate gradient, further increase the polarity by introducing methanol into the ethyl acetate.
  - Collect fractions continuously and monitor them using Thin Layer Chromatography (TLC).
- Fraction Collection and Purification:
  - The fraction containing **cycloolivil** will elute with a mobile phase of 10% methanol in ethyl acetate.<sup>[1][2]</sup>
  - Collect this specific fraction and keep it aside, allowing a precipitate to form.
  - Decant the supernatant.

- Wash the precipitate repeatedly with petroleum ether to remove impurities.
- Dry the washed precipitate to obtain pure **cycloolivil**. The final yield is expected to be around 0.043% based on the crude extract.[\[1\]](#)

## Visualizations

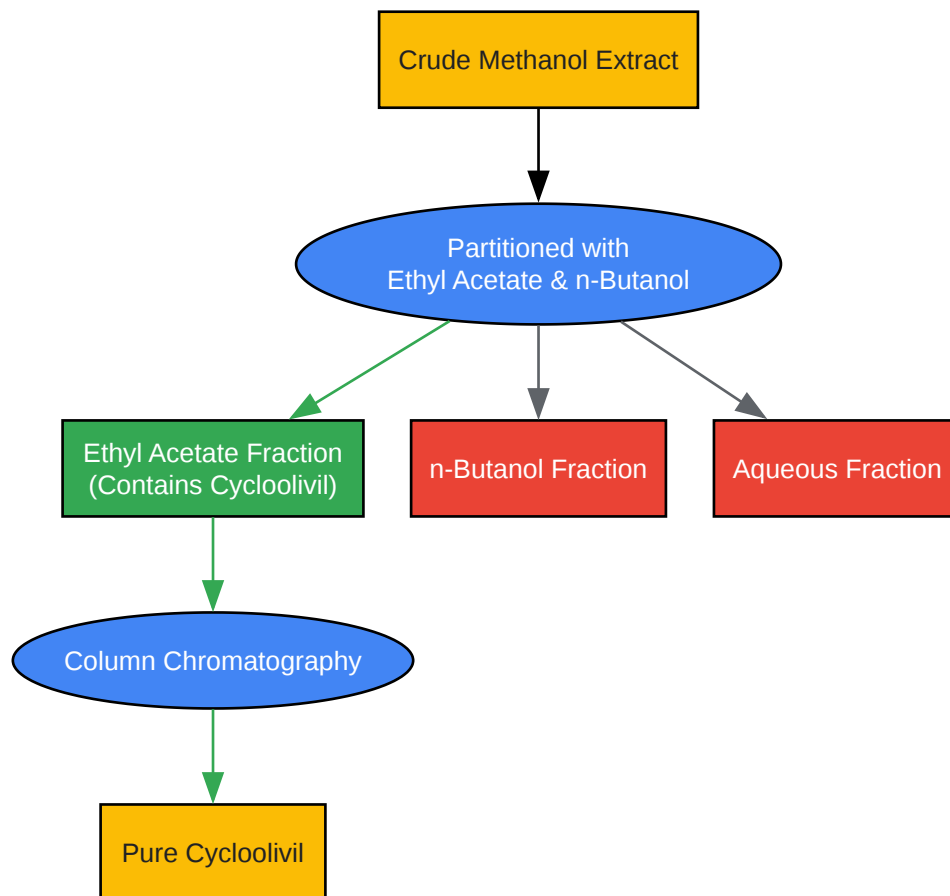
### Experimental Workflow Diagram



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Caption: Workflow for **Cyclooolivil** Extraction.

## Fractionation Hierarchy Diagram



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## References

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